

What is Fenofibrate-d6 and its primary use in research?

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Compound of Interest		
Compound Name:	Fenofibrate-d6	
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Fenofibrate-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fenofibrate-d6**, a deuterated analog of the lipid-lowering agent fenofibrate. This document details its primary application in research as an internal standard for quantitative bioanalysis, outlines relevant experimental protocols, and illustrates the associated biochemical pathways and analytical workflows.

Core Concepts: Understanding Fenofibrate-d6

Fenofibrate-d6 is a stable isotope-labeled version of fenofibrate, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of fenofibrate and its active metabolite, fenofibric acid, in biological matrices. Its near-identical chemical and physical properties to the unlabeled compound, coupled with its distinct mass, allow for precise and accurate correction of variations during sample preparation and analysis.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Fenofibrate-d6**.



Property	Value	Reference
Chemical Formula	C20H15D6ClO4	[1]
Molecular Weight	366.89 g/mol	[2]
Exact Mass	366.1504973	[3]
CAS Number	1092484-56-4	[2][3]
Appearance	White to off-white solid	
Isotopic Purity	Typically ≥98%	_

Primary Research Application: Internal Standard in Bioanalysis

The predominant use of **Fenofibrate-d6** in research is as an internal standard in pharmacokinetic and bioequivalence studies of fenofibrate. Following oral administration, fenofibrate is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid. Therefore, bioanalytical methods often focus on the quantification of fenofibric acid in plasma or other biological fluids. **Fenofibrate-d6**, which is also metabolized to fenofibric acid-d6, is added to samples at a known concentration at an early stage of the analytical process. By comparing the mass spectrometry signal of the analyte (fenofibric acid) to that of the internal standard (fenofibric acid-d6), researchers can accurately determine the concentration of the drug, compensating for any loss during sample extraction and variability in instrument response.

Experimental Protocols

The following section details a typical experimental protocol for the quantification of fenofibric acid in human plasma using **Fenofibrate-d6** as an internal standard with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation: Protein Precipitation

- Thaw Plasma Samples: Stored plasma samples are thawed at room temperature.
- Spike with Internal Standard: A known amount of **Fenofibrate-d6** (which will be converted to fenofibric acid-d6) working solution is added to each plasma sample.



- Protein Precipitation: Acetonitrile (typically 3-4 times the plasma volume) is added to the plasma samples to precipitate proteins.
- Vortex and Centrifuge: The samples are vortexed to ensure thorough mixing and then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Supernatant Transfer: The clear supernatant containing the analyte and internal standard is carefully transferred to a new set of tubes.
- Evaporation and Reconstitution: The supernatant is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a specific volume of the mobile phase.

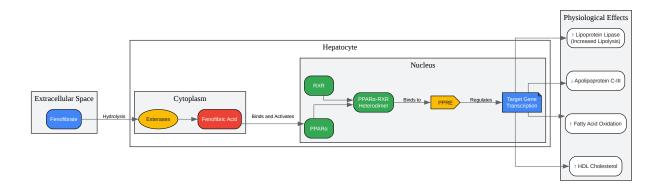
UPLC-MS/MS Analysis

- Chromatographic System: A UPLC system equipped with a C18 reversed-phase column is typically used.
- Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
- Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
- Injection Volume: A small volume (e.g., 5 μ L) of the reconstituted sample is injected into the UPLC system.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is commonly employed.
- Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both fenofibric acid and fenofibric acid-d6.
 - Fenofibric Acid Transition: m/z 317.1 → 231.1
 - Fenofibric Acid-d6 Transition: m/z 323.2 → 237.1



Mandatory Visualizations Fenofibrate's Mechanism of Action: PPARα Signaling Pathway

Fenofibrate is a prodrug that is rapidly converted to its active form, fenofibric acid. Fenofibric acid acts as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPAR α), a nuclear receptor that plays a key role in the regulation of lipid metabolism.



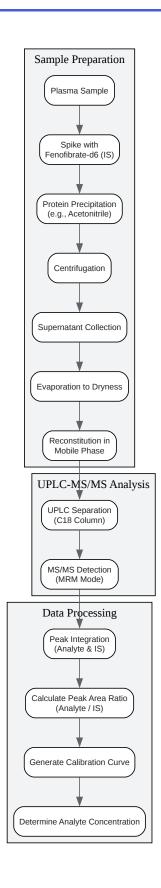
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Fenofibrate's PPARα Signaling Pathway.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the typical workflow for the quantification of fenofibric acid in plasma samples using **Fenofibrate-d6** as an internal standard.





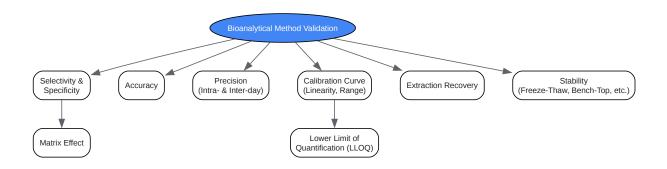
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Bioanalytical Workflow for Fenofibric Acid.



Logical Relationship of Method Validation Parameters

A crucial aspect of utilizing **Fenofibrate-d6** in a regulated environment is the validation of the bioanalytical method. The following diagram illustrates the logical relationship between key validation parameters.



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Key Parameters of Bioanalytical Method Validation.

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